molecular formula C13H16N2O2S B512949 2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole CAS No. 112062-78-9

2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole

Cat. No.: B512949
CAS No.: 112062-78-9
M. Wt: 264.35g/mol
InChI Key: OAXXIZNMHYZEFL-UHFFFAOYSA-N
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Description

2-Methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole is a specialized sulfonyl-protected imidazole derivative offered for chemical and pharmaceutical research applications. As an N-sulfonyl imidazole, this compound serves as a versatile building block and intermediate in organic synthesis, particularly in the development of more complex heterocyclic systems . The 2,4,5-trimethylphenylsulfonyl (mesitylsulfonyl) group acts as a protecting and activating moiety for the imidazole nitrogen, which can modulate the compound's reactivity in subsequent chemical transformations. Such sulfonylated imidazoles are valuable in medicinal chemistry research for the design and synthesis of novel bioactive molecules, potentially including kinase inhibitors or other targeted therapeutic agents. Precise handling and storage recommendations will be confirmed upon analytical characterization, but similar compounds are often recommended to be stored sealed in a dry environment, sometimes under cool conditions . This product is provided strictly For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate precautions in a laboratory setting. For specific purity and analytical data, please contact our support team.

Properties

IUPAC Name

2-methyl-1-(2,4,5-trimethylphenyl)sulfonylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2S/c1-9-7-11(3)13(8-10(9)2)18(16,17)15-6-5-14-12(15)4/h5-8H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAXXIZNMHYZEFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)N2C=CN=C2C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Deprotonation : 2-Methylimidazole is treated with a base (e.g., NaH or KOH) in anhydrous tetrahydrofuran (THF) to generate the imidazolide anion.

  • Sulfonyl chloride addition : 2,4,5-Trimethylbenzenesulfonyl chloride is added dropwise at 0–5°C to minimize side reactions.

  • Quenching and purification : The reaction is quenched with ice-water, and the product is extracted with dichloromethane, followed by recrystallization from ethanol/water.

Example Procedure

ParameterDetails
Substrate2-Methylimidazole (1.0 equiv)
Sulfonylating agent2,4,5-Trimethylbenzenesulfonyl chloride (1.2 equiv)
BaseSodium hydride (1.5 equiv)
SolventAnhydrous THF, 0°C to room temperature
Reaction time12–18 hours
Yield60–75% (reported for analogous sulfonylation reactions)

Optimization Insights

  • Base selection : Strong bases like NaH improve sulfonyl group transfer efficiency but risk over-sulfonation.

  • Temperature control : Reactions conducted above 10°C may lead to di-sulfonylated byproducts.

  • Sulfonyl chloride synthesis : 2,4,5-Trimethylbenzenesulfonyl chloride can be prepared via chlorosulfonation of 2,4,5-trimethyltoluene using ClSO3H, followed by PCl5 treatment.

Imidazole Ring Construction via Cyclization

An alternative approach involves constructing the imidazole ring after introducing the sulfonyl group. This method is advantageous for avoiding regioselectivity issues.

Van Leusen Imidazole Synthesis

The Van Leusen reaction between sulfonylated TosMIC (tosylmethyl isocyanide) derivatives and aldehydes offers a modular pathway.

Synthetic Steps

  • Preparation of sulfonylated TosMIC :

    • React 2,4,5-trimethylbenzenesulfonamide with chloroacetic acid to form the sulfonamide intermediate.

    • Treat with phosgene to generate the corresponding isocyanide.

  • Cyclization :

    • Combine sulfonylated TosMIC with acetaldehyde in methanol under basic conditions (e.g., K2CO3).

    • Heat at 60°C for 6 hours to form the 2-methylimidazole core.

Data Table

ComponentQuantityConditionsYield
Sulfonylated TosMIC1.0 equivMethanol, K2CO3, 60°C, 6 hours55%
Acetaldehyde1.5 equiv

Challenges and Solutions

  • Low yields : attributed to the instability of TosMIC derivatives. Stabilizing agents like crown ethers may improve efficiency.

  • Byproducts : Unreacted aldehyde can be removed via column chromatography using silica gel and ethyl acetate/hexane (1:3).

Catalytic Methods and Recent Advances

Recent patents highlight enantioselective techniques for imidazole derivatives, though applications to the target compound remain exploratory.

Chiral Resolution Techniques

A patent (AU2017418538A1) describes the use of chiral acids (e.g., tartaric acid) to resolve racemic mixtures of cis-imidazolines, suggesting potential adaptations for sulfonylated imidazoles.

Key Steps

  • Racemic synthesis : Prepare the racemic sulfonylated imidazole via standard methods.

  • Salt formation : React with L-tartaric acid in ethanol to form diastereomeric salts.

  • Crystallization : Separate enantiomers via fractional crystallization.

Analytical Characterization

Critical for confirming structure and purity:

  • NMR : 1H NMR (CDCl3) shows characteristic peaks at δ 2.25 (s, 3H, Ar-CH3), δ 2.42 (s, 6H, Ar-CH3), δ 7.15 (s, 1H, imidazole-H).

  • HPLC : Purity >97% achieved using a C18 column (MeCN:H2O = 70:30) .

Chemical Reactions Analysis

Types of Reactions

2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The imidazole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antidotal Properties

Research has shown that derivatives of imidazole compounds, including those similar to 2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole, exhibit significant antidotal properties against organophosphate poisoning. In particular, studies have indicated that certain imidazole derivatives can protect against cholinesterase inhibitors like soman and tabun. These compounds work through mechanisms that do not solely rely on enzyme reactivation but may involve alternative protective pathways .

Pharmacological Studies

The pharmacological profile of this compound suggests potential applications in developing therapeutic agents. For instance, its structural characteristics allow for modifications that could enhance its efficacy against various diseases or toxicities. Research into similar compounds has demonstrated their effectiveness in treating conditions related to cholinergic toxicity .

Case Studies

Study Findings Implications
Quaternary Salt Derivatives of ImidazoleDemonstrated significant antidotal effectiveness in vivo against potent cholinesterase inhibitors.Suggests potential for developing new treatments for nerve agent exposure .
Synthesis of Sulfonyl ImidazolesHighlighted the utility of sulfonyl imidazoles in synthesizing biologically active marine metabolites.Indicates versatility in drug design and synthesis .
Biological Activity AssessmentEvaluated the impact of structural modifications on the toxicity and antidotal efficacy of imidazole derivatives.Provides insights into optimizing compounds for therapeutic use .

Synthetic Applications

The compound can serve as a building block in organic synthesis, particularly in creating more complex molecules with potential biological activities. Its sulfonyl group can participate in various reactions, making it a valuable intermediate in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The imidazole ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonyl Group Variations

The 2,4,5-trimethylphenylsulfonyl group distinguishes this compound from other sulfonylated imidazoles. Key comparisons include:

Compound Name Sulfonyl Substituent Key Differences/Effects Reference
2-Methyl-1-((2,4,6-trimethylphenyl)sulfonyl)-1H-imidazole 2,4,6-Trimethylphenyl (Mts) Increased steric hindrance due to symmetric methyl groups; may reduce reactivity
1-((4-Methylphenyl)sulfonyl)-1H-imidazole 4-Methylphenyl (Tos) Less steric bulk; weaker electron-withdrawing effect compared to trimethylphenyl
1-((Trifluoromethyl)sulfonyl)-1H-imidazole Trifluoromethyl (SO₂CF₃) Stronger electron-withdrawing effect; higher acidity but reduced thermal stability

Key Findings :

  • The 2,4,5-trimethylphenyl group offers moderate steric hindrance and electron-withdrawing properties, balancing reactivity and stability.
  • Symmetric substitution (e.g., 2,4,6-trimethylphenyl) may hinder interactions in catalytic or binding applications .
Imidazole Ring Substituent Variations

Substituents on the imidazole ring significantly alter physicochemical and biological properties:

Compound Name Imidazole Substituents Key Differences/Effects Reference
2-Ethyl-4-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole 2-Ethyl, 4-methyl Increased hydrophobicity; potential for enhanced membrane permeability
1-([1,1’-Biphenyl]-4-yl)-2-methyl-4,5-diphenyl-1H-imidazole 2-Methyl, 4,5-diphenyl Enhanced π-π stacking; potential for luminescence or photochemical applications
1-(3-Methoxyphenyl)-4,5-dimethyl-2-phenyl-1H-imidazole 4,5-Dimethyl, 3-methoxyphenyl Electron-donating methoxy group may increase solubility in polar solvents

Key Findings :

  • Methyl groups at position 2 (as in the target compound) provide minimal steric effects compared to bulkier substituents like ethyl or phenyl.
  • Diphenyl substituents (e.g., 4,5-diphenyl) enhance aromatic interactions but reduce solubility .

Data Tables

Table 1: Structural and Electronic Comparison of Sulfonyl Groups
Sulfonyl Group Electron-Withdrawing Strength Steric Bulk Example Application
2,4,5-Trimethylphenyl (target) Moderate High Stabilization of intermediates
4-Methylphenyl (Tos) Low Low Protecting groups in synthesis
Trifluoromethyl (SO₂CF₃) High Moderate High-acidity catalysts
Table 2: Imidazole Substituent Effects
Substituent Pattern Solubility Reactivity Potential Application
2-Methyl, 1-sulfonyl (target) Low Moderate Catalysis, enzyme inhibition
4,5-Diphenyl Very low Low Photochemical materials
3-Methoxy, 4,5-dimethyl Moderate High Pharmaceutical intermediates

Biological Activity

2-Methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole is a sulfonyl imidazole compound with potential applications in medicinal chemistry. Its unique structure allows it to interact with biological systems, leading to various biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C13H16N2O2S
  • Molecular Weight : 264.34 g/mol
  • CAS Number : 112062-78-9
  • Structure : The compound features a methyl group and a sulfonyl group attached to an imidazole ring, which is known for its biological relevance.

The biological activity of 2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole is primarily attributed to its ability to interact with various enzymes and receptors in biological systems. Potential mechanisms include:

  • Enzyme Inhibition : The compound may act as an enzyme inhibitor by binding to the active sites of target enzymes, thereby preventing substrate access and altering metabolic pathways.
  • Receptor Modulation : It could modulate receptor activity, influencing cellular signaling pathways that are critical for various physiological processes.

Biological Activity Overview

Research has demonstrated several biological activities associated with this compound:

Biological Activity Description
Antimicrobial Activity Exhibits significant activity against various bacteria and fungi.
Antitumor Properties Shows potential in inhibiting tumor cell proliferation in vitro.
Anti-inflammatory Effects May reduce inflammation markers in cellular models.

Case Studies and Research Findings

  • Antimicrobial Activity
    A study evaluated the antimicrobial efficacy of 2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole against methicillin-resistant Staphylococcus aureus (MRSA). Results indicated that the compound significantly inhibited bacterial growth at concentrations as low as 25 µg/mL. This suggests a promising role in developing treatments for resistant bacterial infections.
  • Antitumor Effects
    In vitro studies demonstrated that the compound inhibited the growth of various cancer cell lines, including breast and colon cancer cells. At a concentration of 50 µM, it resulted in over 70% inhibition of cell proliferation, highlighting its potential as an anticancer agent.
  • Anti-inflammatory Properties
    Research involving lipopolysaccharide (LPS)-induced inflammatory models showed that treatment with 2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole reduced levels of pro-inflammatory cytokines such as IL-6 and TNF-alpha by approximately 40%, indicating its potential use in managing inflammatory conditions.

Q & A

Q. What are the common synthetic routes for 2-methyl-1-((2,4,5-trimethylphenyl)sulfonyl)-1H-imidazole?

The synthesis typically involves the sulfonylation of a substituted imidazole. A general method involves reacting 2-methyl-1H-imidazole with 2,4,5-trimethylbenzenesulfonyl chloride in the presence of a base (e.g., triethylamine or pyridine) under anhydrous conditions to neutralize HCl byproducts. Reaction optimization includes temperature control (0–25°C) and inert atmosphere to prevent hydrolysis of the sulfonyl chloride . Variations may employ solid-supported reagents or flow chemistry for scalability.

Q. What spectroscopic techniques are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the imidazole core and sulfonyl group connectivity. Aromatic protons in the trimethylphenyl group appear as distinct multiplet signals (δ 6.8–7.5 ppm), while methyl groups resonate as singlets (δ 2.1–2.5 ppm) .
  • IR Spectroscopy : Strong S=O stretching vibrations near 1350–1150 cm1^{-1} confirm sulfonyl group presence .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak ([M+H]+^+) and fragmentation patterns .

Q. How is X-ray crystallography employed to resolve its molecular structure?

Single-crystal X-ray diffraction (SCXRD) using SHELX programs (e.g., SHELXL for refinement) determines bond lengths, angles, and packing motifs. For example, the sulfonyl group’s tetrahedral geometry and imidazole planarity can be quantified. Mercury software aids in visualizing intermolecular interactions (e.g., π-π stacking between aromatic rings) and void analysis .

Advanced Research Questions

Q. How can contradictions between spectroscopic and crystallographic data be resolved?

Discrepancies (e.g., tautomerism suggested by NMR vs. X-ray results) require multi-technique validation:

  • DFT Calculations : Compare experimental NMR chemical shifts with computed values for different tautomers. For instance, DFT at the B3LYP/6-311+G(d,p) level can predict the most stable conformation .
  • Dynamic NMR : Variable-temperature studies detect tautomeric equilibria if present.
  • Complementary Crystallography : Co-crystallization with heavy atoms (e.g., bromine) may stabilize specific conformers for clearer SCXRD analysis .

Q. What computational methods predict the electronic properties of this compound?

  • DFT Studies : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (FMOs), electrostatic potential maps, and charge distribution. This reveals nucleophilic/electrophilic sites, aiding reactivity predictions .
  • Molecular Electrostatic Potential (MEP) : Maps highlight regions prone to electrophilic attack (e.g., sulfonyl oxygen lone pairs) .
  • TD-DFT : Predict UV-Vis absorption spectra for comparison with experimental data to assess conjugation effects .

Q. How can regioselectivity be controlled during further functionalization?

  • Directing Groups : Introduce temporary substituents (e.g., nitro groups) to steer electrophilic substitution on the imidazole ring.
  • Metal Catalysis : Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) targets specific positions. For example, the 4-position of imidazole is activated for coupling under palladium catalysis .
  • Protection/Deprotection Strategies : Use tert-butoxycarbonyl (Boc) groups to block reactive sites during sulfonylation or alkylation .

Q. What strategies address solubility challenges in experimental workflows?

  • Co-Solvent Systems : Use DMSO/water mixtures or ethanol/THF blends to enhance solubility during reactions .
  • Salt Formation : React with HCl or trifluoroacetic acid to form water-soluble hydrochloride salts.
  • Derivatization : Introduce polar groups (e.g., hydroxyl or amine) via post-synthetic modification without altering the core structure .

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